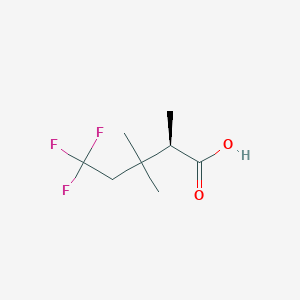![molecular formula C22H21ClN6O3 B2961159 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 372504-35-3](/img/no-structure.png)
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H21ClN6O3 and its molecular weight is 452.9. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Evaluation
Researchers have synthesized a series of derivatives related to the mentioned compound, exploring their affinity and selectivity profile for certain receptor types, such as 5-HT1A, 5-HT2A, and 5-HT7 receptors. The aim was to discover ligands with potential psychotropic activity. For example, compounds with specific substituents have shown to display antidepressant-like and anxiolytic-like activities in animal models, indicating the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Another study synthesized derivatives with varied 8-alkylamino substitutions and evaluated them for cardiovascular activities, including antiarrhythmic and hypotensive effects. Certain derivatives exhibited significant prophylactic antiarrhythmic activity, highlighting the potential of these compounds in cardiovascular therapy (Chłoń-Rzepa et al., 2004).
Novel Inhibitors
Research into novel inhibitors for targets like Hsp90α has led to the synthesis of compounds with specific structural modifications. These compounds have demonstrated good inhibitory effects, suggesting their applicability in the development of new therapeutic agents (Wang Xiao-long, 2011).
Anticancer and Antimicrobial Activities
Derivatives have been studied for their cytotoxic and anti-bacterial properties. Certain compounds, particularly those with phenyl phthalazinone moieties, showed promising cytotoxicity against specific cancer cell lines and exhibited potent anti-bacterial activity. This indicates their potential use as anticancer and anti-bacterial agents (El Rayes et al., 2022).
Nonlinear Optical Properties
The nonlinear optical properties of derivatives have been explored for potential applications in photonic devices. The studies focused on their third-order nonlinearity and reverse saturable absorption, which are critical for developing optical limiters and other photonic applications (Nair et al., 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified and characterized using various analytical techniques.", "Starting Materials": [ "7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione", "2-[1-(2-hydroxyphenyl)ethylidene]hydrazine", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine in a suitable solvent.", "Step 2: Add a catalyst to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Purify the product by column chromatography using a suitable eluent.", "Step 4: Characterize the product using various analytical techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
372504-35-3 |
製品名 |
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
分子式 |
C22H21ClN6O3 |
分子量 |
452.9 |
IUPAC名 |
7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H21ClN6O3/c1-13(15-9-5-7-11-17(15)30)25-26-21-24-19-18(20(31)28(3)22(32)27(19)2)29(21)12-14-8-4-6-10-16(14)23/h4-11,30H,12H2,1-3H3,(H,24,26)/b25-13- |
InChIキー |
RHGOFJBYFARAPQ-MXAYSNPKSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)
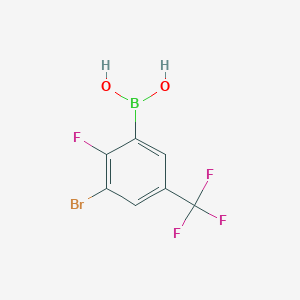

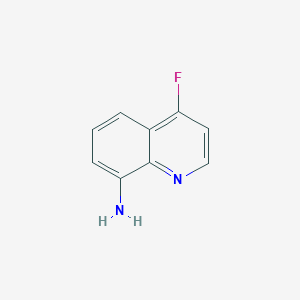
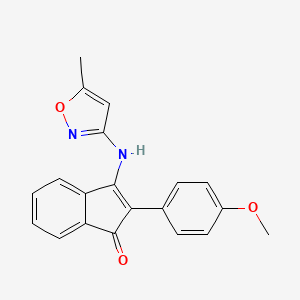
![3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2961091.png)
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)
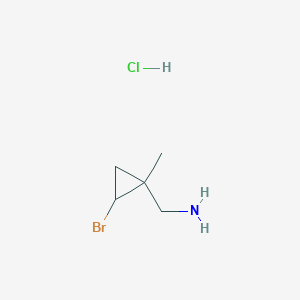
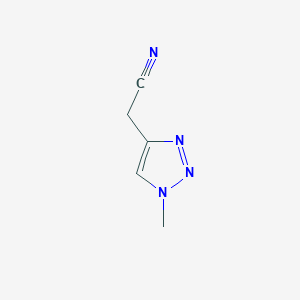
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)
![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)
